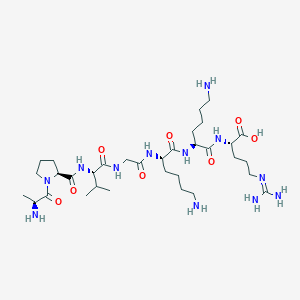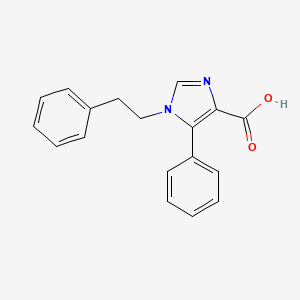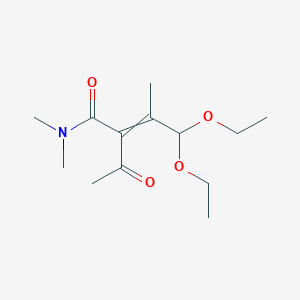
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexenone, characterized by the presence of a hydroxycyclopentyl group at the 6-position. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base. Another method includes the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts, among other oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely and include different alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the synthesis of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This compound also participates in Michael addition reactions, where nucleophiles add to the β-position of the enone system .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxycyclopentyl group.
2-Cyclohexen-1-one: Another analog with different substituents at the 6-position.
Uniqueness
2-Cyclohexen-1-one, 6-(1-hydroxycyclopentyl)- is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with simpler compounds .
Properties
CAS No. |
824975-83-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
6-(1-hydroxycyclopentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h2,6,9,13H,1,3-5,7-8H2 |
InChI Key |
HOAVLBSGSIUNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2CCC=CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


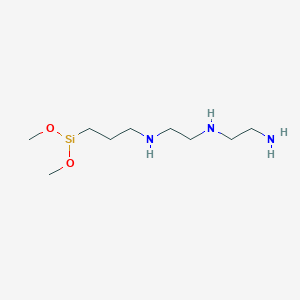
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
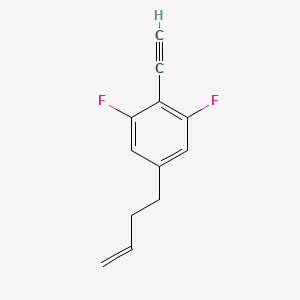

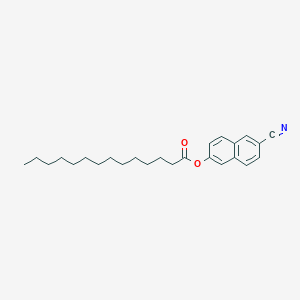
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
